molecular formula C6H7NO B167067 1-Methyl-2-pyridone CAS No. 694-85-9

1-Methyl-2-pyridone

Cat. No. B167067
CAS RN: 694-85-9
M. Wt: 109.13 g/mol
InChI Key: DVVGIUUJYPYENY-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridone is a pyridone . It is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents . It also belongs to the class of dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide .


Synthesis Analysis

1-Methyl-2-pyridone can be synthesized through the reaction of methylacetamide and acetic anhydride in the presence of anhydrous alkali . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A tandem condensation of propiolamide and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation enables an efficient synthesis of a 5,6-fused 2-pyridone ring system .


Molecular Structure Analysis

The molecular formula of 1-Methyl-2-pyridone is C6H7NO . The InChI is InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 . The Canonical SMILES is CN1C=CC=CC1=O . The molecular weight is 109.13 g/mol .


Chemical Reactions Analysis

1-Methyl-2-pyridone can be used as a solvent in organic synthesis reactions, such as decarboxylation, reduction, and alkylation reactions . It can also be used as an intermediate in the synthesis of certain drugs and pesticides .


Physical And Chemical Properties Analysis

1-Methyl-2-pyridone has a density of 1.129g/mL at 20°C (lit.), a melting point of 30-32°C (lit.), and a boiling point of 250°C740mm Hg (lit.) . It is soluble in water (1000 mg/ml at 20°C) . The vapor pressure is 0.0222mmHg at 25°C . The refractive index is n20/D 1.569 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1-Methyl-2-pyridone is a key scaffold in drug discovery due to its ability to act as a hydrogen bond donor or acceptor and mimic nonpeptidic structures. Its physicochemical properties, such as metabolic stability, solubility, and lipophilicity, make it an attractive candidate for developing new medications .

Synthesis of Bioactive Heterocycles

Multicomponent reactions (MCRs) utilizing 1-Methyl-2-pyridone allow for the efficient synthesis of bioactive heterocycles. These compounds have shown a range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and cardiotonic effects .

Anticancer Activity

Research has focused on synthesizing 2-pyridone derivatives, including 1-Methyl-2-pyridone, with potential anticancer activity. These efforts aim to develop novel treatments by targeting specific cancer pathways and mechanisms .

Electrochemical Applications

The structure of 1-Methyl-2-pyridone influences its electrochemical behavior, which is crucial for applications in sensors and organic electronic devices. Understanding its electrochemical properties can lead to advancements in these fields .

Molecular Docking Simulations

1-Methyl-2-pyridone derivatives are used in molecular docking simulations to predict how a compound will interact with biological targets. This is essential for rational drug design and optimizing compounds for better efficacy and reduced side effects .

Torsional Dynamics Studies

The methyl group in 1-Methyl-2-pyridone provides an interesting case for studying torsional dynamics. Research in this area can contribute to a better understanding of molecular behavior and interactions, which is valuable for various scientific fields .

Safety and Hazards

1-Methyl-2-pyridone is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may damage fertility or the unborn child . Therefore, it is necessary to wear protective gloves and goggles when handling it, and to avoid direct contact . It should be used in a well-ventilated area to avoid inhaling its vapors .

Future Directions

1-Methyl-2-pyridone has multiple uses in chemical research and industrial production . It can be used as a solvent in organic synthesis reactions and as an intermediate in the synthesis of certain drugs and pesticides . Therefore, future research could focus on exploring new synthesis methods and applications of 1-Methyl-2-pyridone .

Mechanism of Action

Target of Action

1-Methyl-2-pyridone is a derivative of pyridone, which is a key component in the metabolism of niacin, also known as vitamin B3 . The primary targets of 1-Methyl-2-pyridone are the enzymes involved in redox reactions, where it acts as an electron donor or acceptor .

Mode of Action

1-Methyl-2-pyridone interacts with its targets by participating in redox reactions. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in various enzymatic reactions, acting as electron donors or acceptors .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-2-pyridone are primarily those involving redox metabolism and NAD-dependent pathways . As a precursor to nicotinamide coenzymes, it contributes to the intracellular pool of niacin, which is vital for these metabolic pathways .

Pharmacokinetics

It is known that niacin and its derivatives, including 1-methyl-2-pyridone, are extensively metabolized in the body . The plasma levels of the parent niacin are higher than its metabolites, though only about 3% of the unchanged drug is recovered in urine .

Result of Action

The molecular and cellular effects of 1-Methyl-2-pyridone’s action are largely related to its role in redox metabolism and NAD-dependent pathways . By contributing to these processes, it helps maintain efficient cellular function .

Action Environment

The action, efficacy, and stability of 1-Methyl-2-pyridone can be influenced by various environmental factors. For instance, changes in enzyme activity and pathophysiological situations may influence the need for different forms of niacin, including 1-Methyl-2-pyridone . .

properties

IUPAC Name

1-methylpyridin-2-one
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InChI

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

DVVGIUUJYPYENY-UHFFFAOYSA-N
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Canonical SMILES

CN1C=CC=CC1=O
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID8061008
Record name 2(1H)-Pyridinone, 1-methyl-
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Molecular Weight

109.13 g/mol
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Physical Description

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS]
Record name 1-Methyl-2-pyridone
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Vapor Pressure

0.06 [mmHg]
Record name 1-Methyl-2-pyridone
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Product Name

1-Methyl-2-pyridone

CAS RN

694-85-9, 94071-56-4
Record name 1-Methyl-2(1H)-pyridinone
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Record name N-Methyl-2-pyridone
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Record name 2(1H)-Pyridinone, dimer
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Record name 1-methylpyridine-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Methyl-2-pyridone?

A1: The molecular formula of 1-Methyl-2-pyridone is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: What spectroscopic data is available for 1-Methyl-2-pyridone?

A2: Studies have investigated 1-Methyl-2-pyridone using various spectroscopic methods, including:

  • Infrared (IR) Spectroscopy: Protonation of the carbonyl group in 1-Methyl-2-pyridone salts leads to characteristic OH stretching, in-plane and out-of-plane bending vibrations. These are observed in specific regions of the IR spectrum. []
  • UV-Vis Spectroscopy: Solvent polarity and hydrogen bonding significantly affect the UV absorption and fluorescence spectra of 1-Methyl-2-pyridone. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectra, analyzed with computer assistance, provide detailed information on chemical shifts and coupling constants, offering insights into the structure and behavior of 1-Methyl-2-pyridone. []

Q3: How does 1-Methyl-2-pyridone react with dimethylchlorinium ion in the gas phase?

A3: In the gas phase, the dimethylchlorinium ion methylates 1-Methyl-2-pyridone at the oxygen atom. This contrasts with its reaction with the 2-hydroxypyridine tautomer, where methylation occurs at the nitrogen. These findings align with theoretical calculations regarding the stability of the resulting ions. []

Q4: Can 1-Methyl-2-pyridone participate in photochemical reactions?

A4: Yes, 1-Methyl-2-pyridone undergoes photoaddition reactions with 1,2-dialkyl-indoles and -pyrroles. This process involves single electron transfer followed by proton transfer, ultimately leading to the formation of new carbon-carbon bonds. []

Q5: How does the reactivity of 1-Methyl-2-pyridone compare to 2-pyridone in Diels-Alder reactions?

A5: While 2-pyridone undergoes a Michael reaction with dimethyl acetylenedicarboxylate, 1-Methyl-2-pyridone seems to form a Diels–Alder adduct with the same ester, which subsequently decomposes. This difference highlights the impact of N-methylation on the reactivity of the pyridone ring. []

Q6: Is 1-Methyl-2-pyridone susceptible to lithiation?

A6: Yes, lithiation of 1-Methyl-2-pyridone occurs predominantly at the N-methyl group. The resulting lithio-derivative exhibits high reactivity, readily adding to another molecule of 1-Methyl-2-pyridone at the C-6 position to form a dimer. [, ]

Q7: What synthetic applications does 1-Methyl-2-pyridone have?

A7: 1-Methyl-2-pyridone serves as a valuable building block in organic synthesis. It can be used to synthesize:

  • 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine system and its derivatives: This synthesis involves the condensation of 1-Methyl-2-pyridone with mono- and bicyclic-4-piperidinones in the presence of ammonia. []
  • 6-Azabicyclo[3.2.2]nonane and 6-azabicyclo[3.2.2]nonanone ring systems: Rhodium carboxylate catalyzed decomposition of vinyldiazoacetates in the presence of 1-Methyl-2-pyridone leads to the formation of these bicyclic systems. []

Q8: What other applications are there for 1-Methyl-2-pyridone?

A8: 1-Methyl-2-pyridone is also employed:

  • As a solvent: It acts as a polar aprotic solvent in various organic reactions, including microwave-assisted amination of aryl triflates. []
  • In the synthesis of pharmaceutical compounds: It serves as a starting material or intermediate in the synthesis of various pharmaceutical compounds, including potential steroid 5α-reductase inhibitors. []

Q9: How does 1-Methyl-2-pyridone relate to niacin metabolism?

A9: 1-Methyl-2-pyridone is a metabolite of nicotinamide, a form of vitamin B3 (niacin). It is formed via the following pathway:

    Q10: Can the urinary excretion of 1-Methyl-2-pyridone and related metabolites provide insights into niacin status?

    A10: Yes, measuring the urinary excretion of 1-Methyl-2-pyridone-5-carboxamide (2-PY) and other related metabolites like N 1 -methylnicotinamide (1-MN) relative to creatinine is a sensitive and specific method for assessing niacin deficiency. [, ] This approach has been valuable in evaluating niacin status in populations where deficiency is a concern. []

    Q11: What is the role of aldehyde oxidase in the formation of 1-Methyl-2-pyridone-5-carboxamide?

    A11: Aldehyde oxidase is the key enzyme responsible for converting N 1 -methylnicotinamide (NMN) to both N 1 -methyl-2-pyridone-5-carboxamide (2-PY) and N 1 -methyl-4-pyridone-3-carboxamide (4-PY). [, , , ]

    Q12: How do dietary factors like tea consumption affect aldehyde oxidase activity and potentially impact 1-Methyl-2-pyridone-5-carboxamide levels?

    A12: Interestingly, certain dietary components can modulate aldehyde oxidase activity. For instance, tea beverages, particularly green tea, have been shown to inhibit aldehyde oxidase activity. This inhibition is primarily attributed to the presence of catechins and their derivatives in tea. As a result, regular consumption of tea beverages could potentially lead to alterations in the metabolism and excretion of N 1 -methyl-2-pyridone-5-carboxamide. []

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